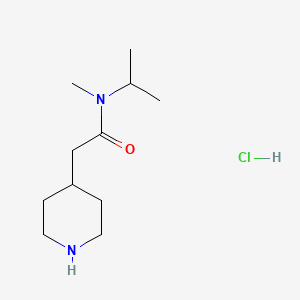

N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride

CAS No.: 1171318-38-9

Cat. No.: VC2792731

Molecular Formula: C11H23ClN2O

Molecular Weight: 234.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1171318-38-9 |

|---|---|

| Molecular Formula | C11H23ClN2O |

| Molecular Weight | 234.76 g/mol |

| IUPAC Name | N-methyl-2-piperidin-4-yl-N-propan-2-ylacetamide;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O.ClH/c1-9(2)13(3)11(14)8-10-4-6-12-7-5-10;/h9-10,12H,4-8H2,1-3H3;1H |

| Standard InChI Key | ODWYIZXKQKDDGK-UHFFFAOYSA-N |

| SMILES | CC(C)N(C)C(=O)CC1CCNCC1.Cl |

| Canonical SMILES | CC(C)N(C)C(=O)CC1CCNCC1.Cl |

Introduction

Chemical Identity and Basic Properties

N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride is an organic compound classified as a substituted acetamide derivative. It features a piperidine ring with an acetamide functional group that includes methyl and isopropyl substituents on the nitrogen atom. The hydrochloride salt form enhances its stability and solubility characteristics for research and pharmaceutical applications.

Molecular Identification

The compound is identified by several specific parameters that enable its precise classification within chemical databases and literature:

| Parameter | Value |

|---|---|

| CAS Number | 1171318-38-9 |

| Molecular Formula | C₁₁H₂₃ClN₂O |

| Molecular Weight | 234.77 g/mol |

| Parent Compound | N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide |

| Parent CAS | 1016753-83-5 |

The parent compound (without the hydrochloride) has a molecular weight of 198.31 g/mol and formula C₁₁H₂₂N₂O . The addition of the hydrochloride group increases the molecular weight and modifies the chemical properties significantly, particularly in terms of solubility and stability.

Structural Features

The structure of N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride contains several key functional groups that contribute to its chemical behavior and biological activity:

-

A six-membered piperidine ring with a nitrogen atom

-

An acetamide group (-NHCOCH₃) connected to the piperidine ring

-

Methyl and isopropyl substituents on the amide nitrogen

-

A hydrochloride salt formation at the piperidine nitrogen

These structural elements create a compound with specific chemical reactivity patterns and molecular recognition capabilities that influence its potential applications in research and medicine.

Synthesis and Preparation Methods

The synthesis of N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride involves multiple chemical reactions and specific reaction conditions to achieve the desired structure.

Common Synthetic Routes

Based on similar compounds in the literature, the synthesis typically proceeds through several key steps:

-

Formation of the piperidine ring structure through cyclization reactions

-

Introduction of the acetamide group through acylation reactions

-

Selective methylation and isopropylation of the amide nitrogen

-

Conversion to the hydrochloride salt form for stabilization

Related synthetic approaches can be observed in compounds with similar structural features. For instance, synthesis of piperidine derivatives with acetamide functional groups often involves condensation reactions and appropriate protection/deprotection strategies to ensure selectivity .

Reaction Conditions and Considerations

The specific reaction conditions for synthesizing N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride require careful control of temperature, solvent selection, and reaction time to optimize yield and purity. Common solvents used in similar syntheses include N,N-dimethylformamide (DMF), dichloromethane (DCM), or 1,2-dichloroethane (DCE) .

In comparable acetamide derivative syntheses, researchers have employed specific catalysts and reagents such as:

-

Palladium catalysts for hydrogenation reactions

-

NaBH(OAc)₃ for reductive amination steps

-

Potassium carbonate (K₂CO₃) as a base in substitution reactions

The final step to form the hydrochloride salt typically involves treatment with hydrochloric acid under controlled conditions to ensure complete conversion without degradation of the compound.

Biological Activity and Pharmacological Properties

N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride has demonstrated several notable biological activities that warrant further investigation for potential therapeutic applications.

Antimicrobial Activity

Recent research has indicated that N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride exhibits significant antimicrobial properties. Studies have shown a substantial reduction in bacterial growth at specific concentrations, highlighting the compound's potential as an antimicrobial agent. This activity suggests possible applications in developing new antimicrobial therapeutics, particularly important in the context of increasing antibiotic resistance.

Comparative Selectivity Data

The selectivity profile of related acetamide derivatives provides insight into the potential pharmacological behavior of N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride. For context, here is comparative data from studies on related compounds:

| Compound | ICa-T IC₅₀ (μM) | ICa-L IC₅₀ (μM) | Selectivity (L/T) |

|---|---|---|---|

| Mibefradil | 0.12 | 3.2 | 27 |

| Compound 4f | 0.18 | 38 | 212 |

This data demonstrates that structural modifications in this class of compounds can significantly enhance selectivity for T-type over L-type Ca²⁺ channels, an important consideration for potential cardiovascular applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride is essential for its proper handling, storage, and application in research settings.

Solubility and Physical State

As a hydrochloride salt, this compound typically exhibits enhanced water solubility compared to its free base form. Based on similar compounds, it likely appears as a white to off-white crystalline solid at room temperature. The improved water solubility makes it more suitable for biological assays and pharmaceutical formulations compared to the parent compound.

Calculated Molecular Properties

Based on PubChem data for the parent compound, the following computed properties can be inferred for N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide (with adjustments for the hydrochloride form):

The hydrochloride salt form would modify these properties, particularly increasing the hydrogen bond donor count and potentially decreasing the lipophilicity (XLogP3 value).

Research Applications and Future Directions

The unique structural features and observed biological activities of N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride position it as a compound of interest for various research applications.

Chemical Modifications and Structure-Activity Relationships

Understanding the relationship between structure and activity is crucial for optimizing compounds for specific applications. Studies on related acetamide derivatives have revealed several important structural factors that influence activity:

-

The position of the amide structure significantly impacts inhibitory activity toward T-type Ca²⁺ channels

-

Introduction of appropriate substituents on pendant benzene rings plays a crucial role in selectivity profiles

-

Modifications of the alkyl chain length connecting functional groups can fine-tune activity and selectivity

These findings suggest potential directions for future modifications of N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride to enhance specific activities or improve pharmacokinetic properties.

Analytical Applications

As a well-defined chemical entity, N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride may find applications in analytical chemistry as a:

-

Reference standard for analytical methods

-

Starting material for the synthesis of more complex structures

-

Calibration compound for specific analytical techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume